molecular formula C23H23N5O4 B1255016 Meleagrine

Meleagrine

Cat. No. B1255016
M. Wt: 433.5 g/mol
InChI Key: JTJJJLSLKZFEPJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(14E)-11-Hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a pyridoindole.
Meleagrine is a natural product found in Penicillium roqueforti, Penicillium chrysogenum, and other organisms with data available.

Scientific Research Applications

Antifouling Compound for Marine Biofouling

Meleagrine, isolated from the fungus Penicillium sp., has been identified as a potential nontoxic antifoulant. In a study by (Han et al., 2013), its effects on the barnacle Balanus amphitrite were investigated, revealing alterations in protein expression related to cyprid development/aging and potential impacts on the endocrine system.

Roquefortine/Meleagrin Biosynthetic Pathway

Research by (Ries et al., 2013) highlighted the biosynthetic pathway of roquefortine/meleagrin in Penicillium chrysogenum. The study discovered novel metabolites and synthetase genes, demonstrating the unspecificity of modifying enzymes leading to various intermediates and end products, highlighting potential antimicrobial and chemotherapeutic applications.

Aza-Michael Addition in Meleagrin Biosynthesis

In 2021, (Hewage et al.) characterized the biosynthesis of meleagrin B, a terpene-alkaloid hybrid. The study detailed an enzyme-mediated aza-Michael addition, leading to compounds with potent activity against Staphylococcus aureus.

Crystal Structure and Biological Activities

A study by (Hamed et al., 2020) reported the crystal structure of meleagrin isolated from Emericella dentata and investigated its diverse biological activities, including potent cytotoxicity against human carcinoma cell lines and antibiofilm activity against Staphylococcus aureus.

Protective Effects against Pulmonary Fibrosis

Meleagrin was explored for its therapeutic potential against pulmonary fibrosis in a study by (Elhady et al., 2022). The study revealed its antioxidative, anti-inflammatory, anti-apoptotic, and antifibrotic properties, showcasing its potential as a protective agent.

Novel FabI Inhibitor with Additional Modes of Action

Research by (Zheng et al., 2013) identified meleagrin as a new class of FabI inhibitor from Penicillium chrysogenum, exhibiting potential for treating multidrug-resistant bacteria due to its additional modes of action beyond FabI inhibition.

Control of c-Met-Dependent Breast Cancer

A 2016 study by (Mady et al.) found that meleagrin, an indole alkaloid, exhibited significant inhibitory activities against c-Met-dependent breast cancer proliferation, migration, and invasion, suggesting its potential as a lead compound for breast cancer therapy.

Antitumor Activities of Meleagrin Analogs

A study by (Du et al., 2010) reported the isolation of new meleagrin analogs from Penicillium sp., which showed varying degrees of cytotoxicity against cancer cell lines, indicating the influence of structural modifications on their bioactivity.

properties

Product Name

Meleagrine

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

InChI

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+

InChI Key

JTJJJLSLKZFEPJ-LICLKQGHSA-N

Isomeric SMILES

CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

synonyms

meleagrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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